Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 273398-39-3
VCID: VC0048195
InChI: InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1
SMILES: CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.838

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

CAS No.: 273398-39-3

Cat. No.: VC0048195

Molecular Formula: C16H26ClNO3

Molecular Weight: 315.838

* For research use only. Not for human or veterinary use.

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride - 273398-39-3

Specification

CAS No. 273398-39-3
Molecular Formula C16H26ClNO3
Molecular Weight 315.838
IUPAC Name (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride
Standard InChI InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1
Standard InChI Key AYUBUCOVRQQXPD-FNIUFUSKSA-N
SMILES CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

Introduction

Chemical Properties and Structure

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride (CAS No.: 273398-39-3) is characterized by specific chemical properties that define its structure and behavior in biological systems.

Basic Chemical Information

The compound possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC16H26ClNO3
Molecular Weight315.838 g/mol
IUPAC Name(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride
CAS Number273398-39-3
InChIInChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1
SMILESCN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

The "rac" prefix indicates that this compound exists as a racemic mixture, containing equal amounts of both stereoisomers.

Structural Features

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride contains several key structural elements:

  • A cyclohexane ring with hydroxyl groups at positions 1 and 4

  • A dimethylamino methyl group at position 2

  • A 3-methoxyphenyl group at position 1

  • The hydrochloride salt form enhances water solubility compared to the free base

This specific arrangement of functional groups contributes to its biological activity and metabolic profile.

Relationship to Tramadol

Metabolic Pathway

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a significant metabolite of tramadol, formed through the hydroxylation of the cyclohexyl ring. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that contribute to its analgesic properties through different mechanisms :

  • (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) act as agonists of the μ-opioid receptor

  • (+)-tramadol inhibits serotonin reuptake

  • (-)-tramadol inhibits norepinephrine reuptake

These pathways work synergistically to enhance tramadol's ability to modulate pain perception and response .

Pharmacokinetic Profile

The formation of hydroxylated metabolites like Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride occurs during tramadol's extensive metabolism. Following administration, racemic tramadol undergoes rapid and nearly complete absorption, with a bioavailability of approximately 75%. The discrepancy in absorption and bioavailability can be attributed to 20-30% first-pass metabolism .

Key pharmacokinetic parameters include:

ParameterValue for Parent TramadolRelevance to Metabolites
Bioavailability75%Metabolites formed during first-pass metabolism
Cmax after 100mg oral dose~300μg/LMetabolites have distinct concentration profiles
Tmax1.6-1.9 hoursMetabolites typically appear with delayed Tmax
Volume of distribution2.6-2.9 L/kgAffects distribution of metabolites to tissues
Protein bindingVariedInfluences metabolite activity and elimination

Pharmacological Significance

Mechanism of Action

Tramadol's primary mechanisms of action include:

  • μ-opioid receptor agonism

  • Inhibition of serotonin and norepinephrine reuptake

  • Modulation of descending inhibitory pathways

  • N-methyl-D-aspartate receptor (NMDAR) antagonism

The hydroxylation of the cyclohexyl ring may modify these activities or contribute additional pharmacological effects.

Analytical Methods and Detection

Identification Techniques

Various analytical techniques can be employed to identify and quantify Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride in research and clinical samples:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

  • X-ray Crystallography:

    • For confirming structural arrangements and bonding patterns

Reference Standards

SupplierCatalog/Product NumberFormatPurity
Toronto Research Chemicals (TRC)H827050250mgResearch grade
VulcanchemVC0048195VariousResearch grade
PharmaffiliatesPA 20 0431001Various≥95%
Dove Research & AnalyticsDA-T186-kVariousNot specified

Additionally, deuterated forms such as Rac-4-Hydroxycyclohexyl Tramadol-d6 Hydrochloride (C16D6H19NO3.HCl, MW: 321.873) are available for use as internal standards in quantitative analysis .

Research Applications

Metabolite Studies

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride serves as an important reference compound in tramadol metabolism studies. As a significant metabolite, it allows researchers to track the biotransformation pathways of tramadol in various biological systems .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to:

  • Develop and validate analytical methods for detecting tramadol metabolites

  • Investigate structure-activity relationships of tramadol derivatives

  • Study the pharmacokinetic profiles of tramadol in different patient populations

  • Evaluate potential drug-drug interactions involving tramadol

Toxicological Investigations

The compound is valuable in toxicological studies, where it serves as a marker for tramadol consumption and metabolism. Detection of this metabolite in biological samples can provide evidence of tramadol use in forensic and clinical toxicology contexts .

Clinical Implications

Special Populations and Considerations

Metabolic variations affecting the formation of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride and other metabolites may impact tramadol's efficacy and safety in specific populations:

  • Patients with renal or hepatic impairment may experience altered metabolite formation and elimination

  • Genetic polymorphisms affecting cytochrome P450 enzymes can modify tramadol metabolism

  • Drug interactions may inhibit or induce the formation of specific metabolites

  • Age-related changes in drug metabolism may affect the production of hydroxylated metabolites

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator